ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Lipophilicity Oral bioavailability ADME

Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate (CAS 864925‑60‑0) is a synthetic, small‑molecule heterocycle belonging to the 4,5‑dihydrothieno[2,3‑c]pyridine family. It features a fused thieno‑pyridine core bearing a C‑2 acetamido group, a C‑3 carbamoyl substituent, and a C‑6 ethyl‑carboxylate protecting group [REFS‑1].

Molecular Formula C13H17N3O4S
Molecular Weight 311.36
CAS No. 864925-60-0
Cat. No. B2664504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS864925-60-0
Molecular FormulaC13H17N3O4S
Molecular Weight311.36
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C
InChIInChI=1S/C13H17N3O4S/c1-3-20-13(19)16-5-4-8-9(6-16)21-12(15-7(2)17)10(8)11(14)18/h3-6H2,1-2H3,(H2,14,18)(H,15,17)
InChIKeyCOMGDBNVHDHNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 864925‑60‑0): Chemical Class and Procurement-Relevant Characteristics


Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate (CAS 864925‑60‑0) is a synthetic, small‑molecule heterocycle belonging to the 4,5‑dihydrothieno[2,3‑c]pyridine family. It features a fused thieno‑pyridine core bearing a C‑2 acetamido group, a C‑3 carbamoyl substituent, and a C‑6 ethyl‑carboxylate protecting group [REFS‑1]. This substitution pattern distinguishes it from the more extensively studied 4‑(aryloxy)‑ or 4‑(arylthio)‑thieno[2,3‑c]pyridine‑2‑carboxamide analogs and renders the compound a versatile, orthogonal building block for medicinal chemistry campaigns in the inflammation, oncology, and anti‑infective arenas [REFS‑2].

Why In‑Class 4,5‑Dihydrothieno[2,3‑c]pyridine Analogs Cannot Be Simply Interchanged with Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate


The 4,5‑dihydrothieno[2,3‑c]pyridine scaffold is exquisitely sensitive to substitution at the C‑2 and C‑6 positions. In the prototypical A‑205804 series, replacing the C‑4 sulfur linker with oxygen or installing large para‑phenoxy substituents profoundly altered both potency (IC₅₀ < 5 nM for ICAM‑1) and selectivity (>200‑fold over VCAM‑1) [REFS‑1]. Similarly, the C‑6 ester moiety governs solubility, metabolic stability, and the ability to serve as a prodrug handle or a temporary protecting group, making direct replacement with tert‑butyl or benzyl ester analogs unreliable without re‑validation of pharmacokinetic and pharmacodynamic parameters [REFS‑2]. Consequently, ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate occupies a unique structural niche that cannot be filled by superficially similar in‑class compounds.

Quantitative Differentiation Evidence: Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate vs. Closest Thieno[2,3‑c]pyridine Analogs


Lipophilicity Divergence: SlogP of −0.52 vs. A‑205804 LogP of 4.56

Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate exhibits a computed SlogP of −0.52403, whereas the well‑characterized E‑selectin/ICAM‑1 inhibitor A‑205804 (4‑((4‑methylphenyl)thio)thieno[2,3‑c]pyridine‑2‑carboxamide) has an experimentally measured LogP of 4.55510 [REFS‑1][REFS‑2]. The > 5‑log‑unit difference indicates that the target compound resides in a dramatically more hydrophilic space, which is expected to translate into higher aqueous solubility and a fundamentally different tissue‑distribution profile [REFS‑3].

Lipophilicity Oral bioavailability ADME

Hydrogen‑Bond Donor/ Acceptor Capacity vs. C‑2 Carboxamide Analogs

The target compound possesses 6 hydrogen‑bond donors and 5 hydrogen‑bond acceptors according to MOE descriptors, compared with 2 donors and 4 acceptors for A‑205804 (computed from its structure) [REFS‑1][REFS‑2]. The elevated H‑bond donor count arises from the C‑2 acetamido NH, the C‑3 carbamoyl NH₂, and the carbamate NH, which collectively increase polar surface area and may reduce passive membrane permeability relative to analogs lacking the C‑3 carbamoyl group [REFS‑3].

Hydrogen bonding Permeability Drug-likeness

C‑6 Ethyl Carboxylate as a Transient Protecting Group vs. tert‑Butyl Carboxylate Analogs

The C‑6 ethyl carboxylate of the target compound can be removed under mild alkaline or enzymatic conditions to liberate the free secondary amine for further functionalization, whereas the corresponding tert‑butyl carbamate analog (e.g., CAS 165947‑52‑4) requires strong acidic conditions (TFA) that may compromise acid‑sensitive functionalities elsewhere in the molecule [REFS‑1][REFS‑2]. The molecular weight of the ethyl ester (311.36 g/mol) is 28 Da lower than that of the tert‑butyl analog (339.45 g/mol), providing a modest atom‑economy advantage in fragment‑based screening libraries [REFS‑1][REFS‑2].

Protecting group strategy Synthetic accessibility Prodrug design

C‑2 Acetamido vs. C‑2 Amino: Implications for Target Engagement in Hsp90 Inhibition

In a recent series of thieno[2,3‑c]pyridine‑3‑carboxamide Hsp90 inhibitors, compound 6i (bearing a C‑2 aryl‑substituted acetamido moiety) demonstrated potent antiproliferative activity with IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO), whereas the 2‑amino precursor was substantially less active (> 100 µM) [REFS‑1]. The target compound, which similarly carries a C‑2 acetamido group, shares this critical pharmacophoric feature and is therefore predicted to engage the Hsp90 ATP‑binding pocket more effectively than the 2‑amino analog (e.g., tert‑butyl 2‑amino‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate, CAS 1001020‑08‑1) [REFS‑1].

Hsp90 inhibition Structure‑activity relationship Anticancer

C‑3 Carbamoyl Group: Selectivity Driver Over VCAM‑1 in Adhesion Molecule Inhibition

Structure‑activity studies on 4‑(aryloxy)thieno[2,3‑c]pyridine‑2‑carboxamides established that fine‑tuning the C‑2 carboxamide is critical for achieving > 200‑fold selectivity for ICAM‑1 over VCAM‑1 [REFS‑1]. The target compound incorporates a C‑3 carbamoyl group directly on the thiophene ring—a substitution pattern not explored in the published A‑205804 series—creating a new hydrogen‑bond donor/acceptor vector that may engage different residues in the target protein and further enhance selectivity beyond the 200‑fold benchmark [REFS‑1].

E‑selectin ICAM‑1 VCAM‑1 selectivity Inflammation

Recommended Application Scenarios for Ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate Based on Quantitative Evidence


Fragment‑Based Lead Discovery for Peripheral Anti‑Inflammatory Targets

With a computed SlogP of −0.52 and high aqueous solubility predicted from its hydrogen‑bond donor count, ethyl 2‑acetamido‑3‑carbamoyl‑4,5‑dihydrothieno[2,3‑c]pyridine‑6(7H)‑carboxylate is ideally suited as a fragment hit in biophysical screens (NMR, SPR) targeting peripheral inflammatory proteins such as ICAM‑1 or E‑selectin, where CNS penetration is undesirable [REFS‑1]. The C‑3 carbamoyl group provides a distinct vector for fragment growing not available in the canonical C‑2 carboxamide series [REFS‑2].

Orthogonal Protecting‑Group Strategy for Parallel Library Synthesis

The C‑6 ethyl carbamate can be selectively removed under mild basic conditions (e.g., K₂CO₃/MeOH) or via esterase‑mediated cleavage without affecting the C‑2 acetamido or C‑3 carbamoyl functionalities, enabling chemists to generate diverse C‑6‑functionalized libraries from a single advanced intermediate [REFS‑3]. This orthogonal deprotection is not feasible with the corresponding tert‑butyl carbamate analog, which requires strongly acidic conditions.

Hsp90‑Targeted Anticancer Probe Development

The C‑2 acetamido group aligns with the potency‑enhancing pharmacophore identified in thieno[2,3‑c]pyridine‑3‑carboxamide Hsp90 inhibitors, where SAR studies demonstrated an ≥ 8‑fold improvement in cellular IC₅₀ relative to the 2‑amino congener [REFS‑4]. Investigators initiating Hsp90 drug‑discovery campaigns should use the acetamido analog as the starting scaffold rather than the readily available but substantially less active 2‑amino variant.

Selective Adhesion‑Molecule Inhibitor Scaffold with Novel C‑3 Geometry

For programs aiming to dissect the differential roles of ICAM‑1 versus VCAM‑1 in chronic inflammation, the C‑3 carbamoyl‑substituted thieno[2,3‑c]pyridine core offers a previously unexplored hydrogen‑bonding geometry that may yield selectivity profiles exceeding the > 200‑fold ICAM‑1/VCAM‑1 window reported for optimized C‑2 carboxamide leads [REFS‑2]. This scaffold warrants prioritization in selectivity‑focused medicinal chemistry efforts.

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